![molecular formula C12H15F3N2O B1310382 N-[4-(三氟甲氧基)苯基]哌啶-4-胺 CAS No. 681482-48-4](/img/structure/B1310382.png)

N-[4-(三氟甲氧基)苯基]哌啶-4-胺

描述

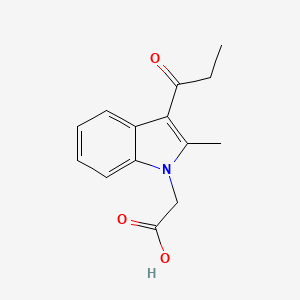

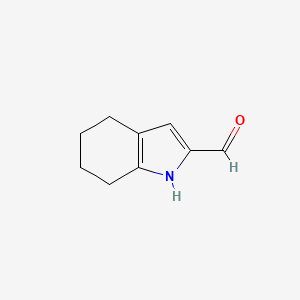

“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is a biochemical used for proteomics research . It has a molecular formula of C12H15F3N2O and a molecular weight of 260.26 .

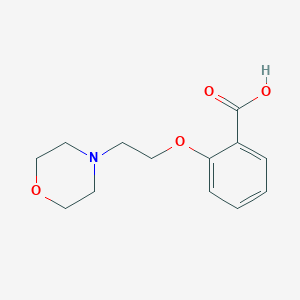

Molecular Structure Analysis

The molecular structure of “N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is based on its molecular formula, C12H15F3N2O. It contains a piperidine ring, which is a heterocyclic amine, and a phenyl ring with a trifluoromethoxy group attached .科学研究应用

Inhibitor of Soluble Epoxide Hydrolase

Field

Summary

“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation, hypertension, neuropathic pain, and neurodegeneration .

Method

The compound is synthesized by reacting 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . It is then used in various animal disease models to study its effects .

Results

The compound has shown promising results in modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration .

Synthesis of Symmetrical Bis-ureas

Field

Summary

“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is used in the synthesis of symmetrical bis-ureas, which are promising as inhibitors of human soluble epoxide hydrolase .

Method

The compound is synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines .

Results

The synthesized compounds have shown promise as inhibitors of human soluble epoxide hydrolase .

Electrochromic Materials

Field

Summary

“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is used in the synthesis of polydithienylpyrroles, which are electrochromic materials .

Method

The compound is synthesized electrochemically .

Results

The synthesized compounds have shown promising electrochromic behaviors .

Proteomics Research

Field

Summary

“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is used in proteomics research .

Method

The compound is purchased from biochemical suppliers and used in various proteomics experiments .

Results

The specific results depend on the nature of the experiment .

Combination with S1P Receptor Modulator

Field

Summary

“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is combined with a S1P receptor modulator for pharmaceutical applications .

Method

The compound is combined with a S1P receptor modulator in a pharmaceutical composition .

Results

The combination has shown promise in pharmaceutical applications .

Electrochromic Electrodes

Summary

“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is used in the synthesis of polythiophenes, which are used as electrochromic electrodes .

Results

The synthesized compounds have shown good reversible redox behaviors, large conductivity, and large color contrast between reduced and oxidized states .

属性

IUPAC Name |

N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-4,10,16-17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSADOPHGOBYIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)

![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)

![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310328.png)

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)